N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide
Description
N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran-carboxamide scaffold fused to a 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole moiety. The benzofuran ring is substituted with a methoxy group at the 7-position, while the thiadiazole dioxide core includes two methyl groups at the 1- and 3-positions. The compound’s synthesis likely involves cyclization and coupling reactions, as inferred from analogous methodologies in the literature .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-20-13-8-7-12(10-14(13)21(2)27(20,23)24)19-18(22)16-9-11-5-4-6-15(25-3)17(11)26-16/h4-10H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWLPQYCRDCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 384.4 g/mol. The structure features a benzofuran moiety fused with a thiadiazole ring, which is known to influence its biological properties.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of microbial pathogens.
- Antitumor Activity : Research indicates potential anticancer effects through mechanisms that induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes.
- Modulation of Signaling Pathways : It could interact with cellular signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells.
Research Findings
A review of the literature reveals several key studies highlighting the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membrane integrity.
- Cancer Cell Apoptosis : In vitro studies showed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cell lines, suggesting a potential role in cancer therapy.
- Inflammation Modulation : Experimental models indicated that the compound could significantly reduce levels of cytokines such as TNF-alpha and IL-6 in response to inflammatory stimuli.
Comparison with Similar Compounds
Table 1: Structural Comparison with Imidazo[2,1-b]thiazole Derivatives
| Compound | Core Heterocycle | Key Substituents | Notable Functional Groups |
|---|---|---|---|
| Target Compound | Benzo[c][1,2,5]thiadiazole dioxide | 7-Methoxybenzofuran, 1,3-dimethyl | Carboxamide, sulfone |
| ND-11503 | Imidazo[2,1-b]thiazole | Dihydrobenzofuran-methyl | Carboxamide, ethyl |
| ND-11564 | Imidazo[2,1-b]thiazole | Trifluoromethylphenoxy-benzyl | Carboxamide, CF₃ |
Benzofuran-Thiazole Hybrids ()
Compound 72 () and the N-(5-ethylamino-thiazol-2-yl)benzofuran-2-carbohydrazide () share benzofuran or thiazole motifs but differ in connectivity:
- Functional Groups : The target compound’s carboxamide group contrasts with the carbohydrazide in , which may reduce metabolic stability due to the hydrazide’s susceptibility to hydrolysis .
- Synthetic Routes : Both compounds employ coupling reactions (e.g., amide bond formation), but the target compound’s thiadiazole dioxide core likely requires specialized cyclization steps, as seen in analogous sulfonamide syntheses .
Thiazole-Containing Pharmacophores ()
Thiazole derivatives like bis(thiazol-5-ylmethyl) carbamates () and thiomorpholine dioxide analogs () highlight the diversity of thiazole-based drug candidates.
Key Research Findings and Implications
- Synthetic Challenges: The sulfone groups in the thiadiazole dioxide core may complicate synthesis compared to non-oxidized analogs, requiring precise control of oxidation conditions .
- Physicochemical Profile : The polar sulfone and carboxamide groups likely improve aqueous solubility relative to lipophilic analogs like ND-11564, which contains a trifluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
